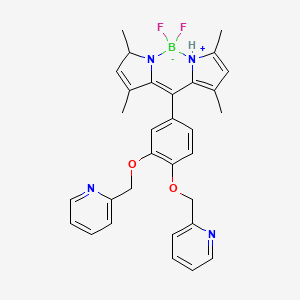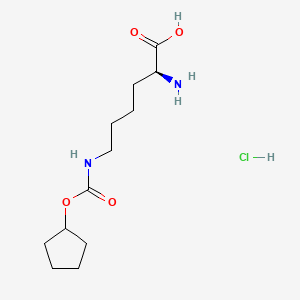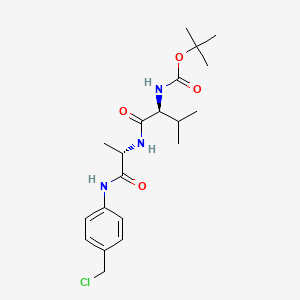
Biotin-PEG(3)-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG(3)-SH is a compound that contains biotin, a polyethylene glycol (PEG) spacer, and a sulfhydryl group (SH). Biotin has a strong binding affinity with proteins like avidin and streptavidin, making it useful in various biological applications . The PEG spacer increases the hydrophilicity of the molecules, enhancing their solubility . The SH group can form covalent bonds, allowing the compound to attach to other molecules .
Synthesis Analysis
The synthesis of Biotin-PEG(3)-SH involves the use of atom transfer radical polymerization (ATRP) and sequential monomer addition . Another approach involves halogen end group modification with azides and subsequent copper-catalyzed azide–alkyne cycloadditions .Molecular Structure Analysis
The molecular structure of Biotin-PEG(3)-SH includes a biotin molecule, a PEG spacer, and a sulfhydryl group. The PEG spacer is a hydrophilic chain that enhances the solubility of the compound .Chemical Reactions Analysis
Biotin-PEG(3)-SH can react with carboxyl groups on carboxy terminal, aspartate, or glutamate residues using EDC, DCC, or activated esters e.g., NHS esters . It can also be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical And Chemical Properties Analysis
Biotin-PEG(3)-SH is a water-soluble compound due to the presence of the PEG spacer . Its molecular weight and other physical and chemical properties can vary depending on the length of the PEG chain and the specific conditions under which it is synthesized .Mecanismo De Acción
Target of Action
Biotin-PEG(3)-SH, also known as Biotin-PEG3-Azide, is a non-cleavable, azide-activated biotinylation reagent . It primarily targets terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g., DBCO or BCN compounds) via Cu-free click reaction, or phosphine-labeled molecules by a mechanism known as Staudinger chemistry . This enables efficient and specific conjugation of derivatized molecules in biological samples .
Mode of Action
Biotin-PEG(3)-SH interacts with its targets by forming a stable triazole linkage . The PEG spacer increases the hydrophilicity of the molecules, which can enhance the solubility and stability of the conjugated molecules .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG(3)-SH are largely dependent on the molecules it is conjugated with. For instance, in a study where Biotin-PEG(3)-SH was used in the fabrication of a multifunctional tetraphenylporphyrin (TPP) conjugated polyethylene glycol with biotin (TPP-PEG-biotin) as a photo-dynamic therapy (PDT) material, it was found to co-target glucose-regulated protein 78 (GRP78) and the lysosome . This led to the activation of the unfolded protein response (UPR) signaling .
Pharmacokinetics
The pharmacokinetics of Biotin-PEG(3)-SH are influenced by its PEGylation. PEGylation is known to improve the pharmacokinetics of drugs by increasing their solubility, stability, and circulation time . .
Result of Action
The molecular and cellular effects of Biotin-PEG(3)-SH’s action are largely dependent on the molecules it is conjugated with. In the case of the TPP-PEG-biotin study, the conjugate led to the reduction of GRP78 level and lysosomal ceramide, contributing to the stability of the lysosomal membrane . It also induced rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .
Action Environment
The action, efficacy, and stability of Biotin-PEG(3)-SH can be influenced by various environmental factors. For instance, the efficiency of its reaction with terminal alkynes can be influenced by the presence of copper ions . Additionally, the stability and solubility of Biotin-PEG(3)-SH can be enhanced in aqueous environments due to the hydrophilic nature of the PEG spacer .
Safety and Hazards
Direcciones Futuras
Biotin-PEG linkers, including Biotin-PEG(3)-SH, are widely used in detection, immobilization, targeting, labeling, and nonradioactive purification. They have strong binding affinity with avidin, making them useful in various biological and medical applications . Future research may explore new applications of these compounds in areas such as drug delivery, diagnostics, and nanotechnology .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUWQGBJPNTNN-IPJJNNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG(3)-SH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)










